6-Oxa-2-azaspiro[3.4]octan-8-ol
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Overview
Description
6-Oxa-2-azaspiro[3.4]octan-8-ol is a spirocyclic compound with the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol. This compound is characterized by its unique spiro structure, which consists of a bicyclic system where two rings are connected through a single atom. The presence of both oxygen and nitrogen atoms in the structure makes it an interesting subject for various chemical studies and applications.
Preparation Methods
The synthesis of 6-Oxa-2-azaspiro[3.4]octan-8-ol can be achieved through several routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring . This process typically employs readily available starting materials and conventional chemical transformations. The reaction conditions often include minimal chromatographic purifications to afford the desired compound efficiently .
Chemical Reactions Analysis
6-Oxa-2-azaspiro[3.4]octan-8-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxo derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
6-Oxa-2-azaspiro[3.4]octan-8-ol has a wide range of applications in scientific research. In chemistry, it serves as a valuable building block for the synthesis of more complex molecules. In biology and medicine, it is used in the development of pharmaceuticals and bioactive compounds. The unique spiro structure of this compound allows for the exploration of new chemical spaces and the development of novel therapeutic agents .
Mechanism of Action
The mechanism of action of 6-Oxa-2-azaspiro[3.4]octan-8-ol involves its interaction with specific molecular targets and pathways. The presence of oxygen and nitrogen atoms in the structure allows it to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
6-Oxa-2-azaspiro[3.4]octan-8-ol can be compared with other spirocyclic compounds such as 2-Oxa-6-azaspiro[3.4]octane and 2-Oxa-6-azaspiro[3.3]heptane . These compounds share similar structural features but differ in the size and arrangement of their rings. The unique combination of oxygen and nitrogen atoms in this compound distinguishes it from other spirocyclic compounds and contributes to its unique chemical and biological properties .
Properties
IUPAC Name |
6-oxa-2-azaspiro[3.4]octan-8-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-5-1-9-4-6(5)2-7-3-6/h5,7-8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URMNRBJOJGEXFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2(CNC2)CO1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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